molecular formula C23H27N3O4S2 B2521606 N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide CAS No. 533868-91-6

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2521606
M. Wt: 473.61
InChI Key: CYBXMNBJPMUUSB-VHXPQNKSSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is a multi-step process involving the reaction of key functional groups to form the desired structure. In the second paper, the synthesis of N-substituted derivatives of piperidine compounds involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield a phenylsulfonyl piperidine intermediate, which is further converted into the target compounds through reactions with different N-aralkyl/aryl substituted bromoacetamides . Similarly, the fourth paper describes the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides by converting organic acids into esters, hydrazides, and oxadiazole thiols, which are then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine . These methods highlight the versatility of piperidine chemistry and the ability to introduce various substituents to modify the compound's properties.

Molecular Structure Analysis

The structure of synthesized piperidine derivatives is confirmed using modern spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the piperidine ring. For instance, the second paper elucidates the structures of synthesized compounds through spectral data, confirming the successful attachment of the N-substituted groups . Similarly, the fourth paper uses spectroscopic techniques to confirm the structures of the synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the substituents on the piperidine ring and the presence of other functional groups. The papers do not provide specific reactions for the compound "N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide," but they do discuss the reactivity of similar compounds. For example, the first paper mentions the allosteric modulation of the serotonin transporter by a piperidine derivative, indicating the potential for these compounds to participate in biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. The papers provided do not detail the physical and chemical properties of the specific compound but do mention the biological activities of similar compounds, suggesting that these properties are conducive to biological interactions. For instance, the third paper discusses the anti-acetylcholinesterase activity of piperidine derivatives, which is a result of their ability to interact with biological enzymes .

Scientific Research Applications

Synthesis and Microbial Studies

Research conducted by Patel and Agravat (2007) describes the synthesis of pyridine derivatives, involving benzothiazole compounds similar to the one , and their subsequent microbial studies. These compounds were synthesized through a series of reactions involving 2-amino substituted benzothiazole and evaluated for their antibacterial and antifungal activities. The studies indicated that these compounds possess considerable antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Activity of Pyridine Derivatives

Further research by Patel, Agravat, and Shaikh (2011) on the synthesis of new pyridine derivatives, including amide derivatives involving benzothiazole structures, showed variable and modest activity against investigated strains of bacteria and fungi. These findings support the potential of such compounds in therapeutic applications targeting microbial infections (Patel, Agravat, & Shaikh, 2011).

Pharmaceutical Applications

A study by Srinivasulu et al. (2005) explored Cinitapride related benzimidazole derivatives for their anti-ulcerative activity. Although the core structure differs, the methodology involving the synthesis and evaluation of these compounds for biological activity is relevant. The research demonstrates the potential of such compounds in the development of new drugs for gastrointestinal disorders (Srinivasulu et al., 2005).

Antibacterial Study of Piperidine Substituted Compounds

Khalid et al. (2016) synthesized N-substituted derivatives of a piperidine and oxadiazole-containing compound, demonstrating moderate to talented antibacterial activity. This research is indicative of the broader potential of piperidine-substituted compounds in antibacterial applications, highlighting the importance of structural modification in enhancing biological activity (Khalid et al., 2016).

properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-3-26-21-19(30-4-2)9-8-10-20(21)31-23(26)24-22(27)17-11-13-18(14-12-17)32(28,29)25-15-6-5-7-16-25/h8-14H,3-7,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXMNBJPMUUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

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